3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Purine Scaffold Construction: The purine scaffold is constructed by reacting the triazole intermediate with suitable purine precursors under controlled conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors and metal catalysts like palladium on carbon (Pd/C) are frequently used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Pharmacology: The compound shows promise in anticancer research due to its ability to inhibit tumor cell proliferation and induce apoptosis.
Biological Studies: It is used as a molecular probe to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the kinase active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar triazole-pyrimidine scaffold.
Triazoloquinoxaline: Known for its antiviral and antimicrobial activities.
Triazolopyrazine: Investigated for its dual inhibition of c-Met and VEGFR-2 kinases.
Uniqueness
3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-26-19-16(18(29)23-21(26)30)27(12-11-13-5-3-2-4-6-13)20-25-24-17(28(19)20)14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMDWFWAIYDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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